molecular formula C9H8Cl2O2 B6279167 methyl 2-chloro-2-(4-chlorophenyl)acetate CAS No. 67447-60-3

methyl 2-chloro-2-(4-chlorophenyl)acetate

Cat. No.: B6279167
CAS No.: 67447-60-3
M. Wt: 219.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated ester that features a phenyl ring substituted with chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(4-chlorophenyl)acetate can be synthesized through the esterification of 2-chloro-2-(4-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to yield the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-2-(4-chlorophenyl)acetic acid and methanol.

    Reduction: 2-chloro-2-(4-chlorophenyl)ethanol.

Scientific Research Applications

Methyl 2-chloro-2-(4-chlorophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(4-chlorophenyl)acetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms and ester group make it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorophenylacetate: Lacks the additional chlorine atom on the phenyl ring.

    Ethyl 2-chloro-2-(4-chlorophenyl)acetate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 2-bromo-2-(4-chlorophenyl)acetate: Contains a bromine atom instead of a chlorine atom.

Uniqueness

Methyl 2-chloro-2-(4-chlorophenyl)acetate is unique due to the presence of two chlorine atoms, which influence its reactivity and make it suitable for specific synthetic applications. The combination of the ester group and chlorinated phenyl ring provides distinct chemical properties that are valuable in various research and industrial contexts.

Properties

CAS No.

67447-60-3

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.